3-Tritriacontanone

Natural Product Isolation Phytochemistry Yield Comparison

3-Tritriacontanone (tritriacontan-3-one) is an aliphatic acyclic ketone with the molecular formula C33H66O, featuring a carbonyl group at the C-3 position of a saturated 33-carbon backbone. It is a naturally occurring constituent identified in Solanum torvum (pea eggplant) and Hyoscyamus muticus, and is classified as a long-chain aliphatic ketone with negligible water solubility (predicted 1.0 × 10⁻⁵ g/L) and an experimental melting point of 83 °C.

Molecular Formula C33H66O
Molecular Weight 478.9 g/mol
CAS No. 79097-23-7
Cat. No. B12661276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tritriacontanone
CAS79097-23-7
Molecular FormulaC33H66O
Molecular Weight478.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CC
InChIInChI=1S/C33H66O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33(34)4-2/h3-32H2,1-2H3
InChIKeyAJSCLJOGICXEJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Tritriacontanone (CAS 79097-23-7): Long-Chain Methyl Ketone Procurement Guide


3-Tritriacontanone (tritriacontan-3-one) is an aliphatic acyclic ketone with the molecular formula C33H66O, featuring a carbonyl group at the C-3 position of a saturated 33-carbon backbone [1]. It is a naturally occurring constituent identified in Solanum torvum (pea eggplant) and Hyoscyamus muticus, and is classified as a long-chain aliphatic ketone with negligible water solubility (predicted 1.0 × 10⁻⁵ g/L) and an experimental melting point of 83 °C [2]. The compound is structurally related to other C33 ketone positional isomers (e.g., 10-tritriacontanone, 12-tritriacontanone) and C35 chain-length analogs (pentatriacontan-3-one), yet its specific carbonyl position and chain length confer distinct physicochemical and source-plant characteristics that are critical for scientific selection [3][4].

Why C33 Ketone Analogs Cannot Be Interchanged: 3-Tritriacontanone Differentiation


Long-chain aliphatic ketones with identical molecular formulas but differing carbonyl positions (positional isomers) or chain lengths (homologs) are not interchangeable in research or industrial applications. The position of the carbonyl group governs the compound's crystallinity, melting point, and chromatographic retention behavior, while the chain length dictates its natural abundance in specific plant matrices [1][2]. 3-Tritriacontanone, with its terminal-adjacent carbonyl (C-3), exhibits a distinctly higher melting point (83 °C) than its hydrocarbon counterpart tritriacontane (71–73 °C) and differs in its plant-source distribution compared to mid-chain isomers such as 10-tritriacontanone, which is primarily found in potato (Solanum tuberosum) rather than in the Solanum torvum / Hyoscyamus muticus system from which 3-tritriacontanone is predominantly reported [3][4]. Generic substitution risks introducing unintended physicochemical behavior and source-specific impurity profiles incompatible with the intended experimental system.

Quantitative Differentiation Evidence: 3-Tritriacontanone vs. Closest Analogs


Natural Abundance in Hyoscyamus muticus: 3-Tritriacontanone Yield vs. 3-Ketone Homolog

In a direct head-to-head isolation study from Hyoscyamus muticus leaves and stems, 3-tritriacontanone was obtained at a yield of 8.0 mg from 2.0 kg of dried plant mass. This represents a 20% lower recovery compared to the C35 analog pentatriacontan-3-one (10.0 mg from the same biomass) and is approximately 300-fold less abundant than the co-occurring hydrocarbon tritriacontane (2,500 mg) [1]. This quantitative yield profile establishes 3-tritriacontanone as a trace constituent within the aliphatic ketone fraction of this species, directly informing sourcing feasibility and purification strategy.

Natural Product Isolation Phytochemistry Yield Comparison

Melting Point Differentiation: 3-Tritriacontanone vs. Tritriacontane

The experimentally determined melting point of 3-tritriacontanone is 83 °C [1], which is higher than that of its hydrocarbon analog tritriacontane (71–73 °C) . This 10–12 °C elevation in melting point is attributable to the presence of the carbonyl group at C-3, which introduces a permanent dipole that strengthens intermolecular interactions in the solid state. In contrast, the positional isomers 10-tritriacontanone and 12-tritriacontanone have predicted boiling points of approximately 521.3 °C at 760 mmHg, but their experimental melting points remain unreported, limiting thermal comparison .

Thermal Properties Solid-Phase Characterization Formulation

Plant Source Specificity: 3-Tritriacontanone vs. Positional Isomers in Biological Matrices

3-Tritriacontanone has been isolated and identified from Solanum torvum leaves (Mahmood et al., 1983) and Hyoscyamus muticus (Goswami et al., 1981) [1][2]. In contrast, its positional isomers 10-tritriacontanone and 12-tritriacontanone are primarily reported from potato (Solanum tuberosum) and additionally, for 12-tritriacontanone, from Cyclosorus interruptus [3][4]. The C35 homolog pentatriacontan-3-one co-occurs with 3-tritriacontanone in H. muticus, but at a higher yield. This species-level specificity in plant occurrence means that procurement of 3-tritriacontanone from natural sources requires botanical authentication of Solanum torvum or H. muticus biomass, whereas potato-derived extracts will predominantly yield the 10- and 12-isomers.

Natural Product Sourcing Chemotaxonomy Biomarker Specificity

ADMET Prediction Profile: 3-Tritriacontanone vs. Class-Level Drug-Likeness Benchmarks

Computational ADMET profiling via admetSAR 2 predicts that 3-tritriacontanone has high human intestinal absorption (99.47% probability) and blood-brain barrier penetration (100% probability), but fails oral bioavailability criteria (64.29% probability of being non-bioavailable) and violates both the Rule of Five and Ghose filter [1]. The predicted logP of 13.96 (ALOGPS: 10.86) indicates extreme lipophilicity, consistent across C33 ketone isomers [2]. While these in silico parameters are shared with other long-chain ketones, the specific ADMET signature matters for researchers employing 3-tritriacontanone in virtual screening campaigns (e.g., as a Solanum torvum-derived ligand against SARS-CoV-2 Mpro [3]) where the compound's exact structure—not a generic long-chain ketone—must be used to generate the correct docking pose and interaction fingerprint.

ADMET Drug Discovery In Silico Screening

Where 3-Tritriacontanone Provides Definitive Value: Research & Industrial Scenarios


Botanical Reference Standard for Solanum torvum and Hyoscyamus muticus Authentication

Given the demonstrated presence of 3-tritriacontanone in Solanum torvum leaves [1] and Hyoscyamus muticus [2], with no reports of this positional isomer in potato (the primary source for 10- and 12-tritriacontanone), the compound serves as a species-specific chemical marker. Quality control laboratories and pharmacognosy research groups developing botanical authentication protocols for Solanum torvum-based herbal preparations should specifically procure 3-tritriacontanone as their reference standard, rather than relying on generic 'C33 ketone' fractions from potato or other Solanum species.

Computational Drug Discovery Workflow Using Solanum torvum Phytochemicals

In published in silico screening studies, 3-tritriacontanone was included as one of twelve PubChem-derived ligands from Solanum torvum docked against the SARS-CoV-2 main protease (Mpro, PDB ID: 6yb7) [3]. For researchers aiming to reproduce or extend these virtual screening results, procurement of 3-tritriacontanone with verified identity (CAS 79097-23-7) is mandatory; substitution with tritriacontane or a positional isomer would alter the ligand's hydrogen-bonding geometry and docking score, rendering the results non-comparable.

Thermal Stability Studies of Long-Chain Aliphatic Ketones in Solid-Phase Formulations

With an experimental melting point of 83 °C—10–12 °C higher than its hydrocarbon counterpart tritriacontane—3-tritriacontanone offers a measurable thermal stability advantage for applications requiring solid-phase integrity at elevated ambient or processing temperatures [4]. Material scientists and formulation chemists evaluating waxy solid matrices, phase-change materials, or surface coatings where ketone-containing long-chain compounds are under consideration should preferentially select 3-tritriacontanone if a higher melting point relative to the corresponding alkane is required.

Natural Product Isolation Method Development: Low-Abundance Ketone Enrichment

The quantitative yield data from H. muticus—8.0 mg 3-tritriacontanone from 2.0 kg dried biomass, co-occurring with the more abundant pentatriacontan-3-one (10.0 mg) and the dominant tritriacontane (2,500 mg)—provides a benchmark for developing and validating selective enrichment and chromatographic separation protocols for trace long-chain ketones [2]. Analytical chemists developing GC-MS or LC-MS methods for ketone profiling in Solanaceae species can use this yield data to calibrate expected detection limits and recovery rates.

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